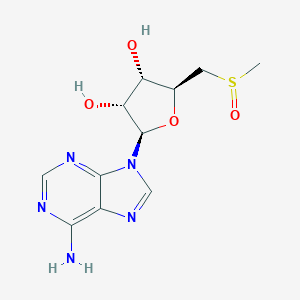

Methylthioadenosine sulfoxide

Overview

Description

Methylthioadenosine sulfoxide is a sulfur-containing nucleoside derivative. It is structurally related to methylthioadenosine, a naturally occurring compound found in various organisms. This compound has garnered interest due to its potential biological and pharmacological activities.

Mechanism of Action

Target of Action

Methylthioadenosine sulfoxide, also known as 5’-Deoxy-5’-S-adenosylmethyl sulfoxide, has been shown to have differential effects on normal and transformed cells . It has been demonstrated to inhibit melanoma cell proliferation and promote remyelination by inducing oligodendrocyte differentiation .

Mode of Action

This compound interacts with its targets in a way that promotes anti-proliferative and pro-apoptotic responses . It inhibits the phosphorylation of Akt and S6 ribosomal protein and induces the down-regulation of cyclin D1 . This results in a cytostatic rather than pro-apoptotic effect .

Biochemical Pathways

The compound is a metabolite of the polyamine pathway, which modulates methyltransferase activity, thereby influencing DNA and protein methylation . It is formed from decarboxylated S-adenosylmethionine in the biosynthesis of spermidine and spermine . It is also involved in the methionine salvage pathway .

Pharmacokinetics

It is known that the molecule originates from s-adenosylmethionine (adomet) through several metabolic pathways .

Result of Action

The compound has been shown to inhibit melanoma cell proliferation and in vivo tumor growth, particularly in BRAF mutant melanoma cells . It also promotes remyelination by increasing the number of mature myelinating oligodendrocytes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to produce neuroprotection in models of inflammation, ischemia, and epilepsy . .

Biochemical Analysis

Biochemical Properties

Methylthioadenosine Sulfoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis . The molecule is known to interact with methionine adenosyltransferase (MAT), an enzyme conserved from Escherichia coli to humans that catalyzes the biosynthesis of S‐adenosylmethio‐nine (SAM) from methionine and ATP .

Cellular Effects

This compound has differential effects on normal and transformed cells. It has been demonstrated to promote anti-proliferative and pro-apoptotic responses in different cell types . It inhibits melanoma cell proliferation and in vivo tumor growth . It also prevents the loss of myelin and promotes remyelination in vitro by increasing the number of mature myelinating oligodendrocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces cytostatic rather than pro-apoptotic effects, inhibiting the phosphorylation of Akt and S6 ribosomal protein and inducing the down-regulation of cyclin D1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to inhibit melanoma cell proliferation and viability in a dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to enhance myelin production in the cuprizone model of demyelination, in conjunction with a clinical improvement

Metabolic Pathways

This compound is involved in several metabolic pathways. It originates from S-adenosylmethionine (AdoMet) through several metabolic pathways involving in all instances a nucleophilic attack to the activated methylenic γ-carbon adjacent to the electron withdrawing trivalent sulfur .

Transport and Distribution

It is known that it is ubiquitously distributed in micromolar amounts in nature .

Subcellular Localization

It is known that it is ubiquitously distributed in micromolar amounts in nature .

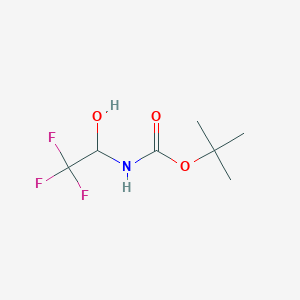

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthioadenosine sulfoxide can be synthesized through the oxidation of methylthioadenosine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation of the sulfur atom to the sulfoxide form.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient conversion while minimizing by-products.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form methylthioadenosine sulfone.

Reduction: It can be reduced back to methylthioadenosine using reducing agents such as sodium borohydride.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products Formed:

Oxidation: Methylthioadenosine sulfone.

Reduction: Methylthioadenosine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its role in cellular metabolism and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of biologically active molecules.

Comparison with Similar Compounds

Methylthioadenosine sulfoxide is unique compared to other sulfur-containing nucleosides due to its specific oxidation state and biological activities. Similar compounds include:

Methylthioadenosine: The parent compound, which has similar but less potent biological activities.

Methylthioadenosine sulfone: The fully oxidized form, which may have different pharmacological properties.

S-adenosylmethionine: A related compound involved in methylation reactions in the body.

This compound stands out due to its balanced reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJULRVRHWMGT-JLQSGANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955455 | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-65-3 | |

| Record name | 5′-Deoxy-5′-(methylsulfinyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioadenosine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-Deoxy-5-(methanesulfinyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)